

4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride safety data sheet

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	4-fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride
Cat. No.:	B067374

[Get Quote](#)

An In-depth Technical Guide to the Safe Handling of **4-Fluoro-2-(trifluoromethyl)benzenesulfonyl Chloride**

Foreword: A Proactive Approach to Safety with Sulfonyl Chlorides

As a Senior Application Scientist, my experience in drug development has repeatedly demonstrated that the most innovative research is built on a foundation of uncompromising safety. Reagents like **4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride** are powerful tools in medicinal chemistry, valued for their ability to construct complex molecular architectures. However, their utility is intrinsically linked to their reactivity. This guide is designed for the hands-on researcher and scientist, moving beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, mechanistic understanding of the hazards and a strategic framework for risk mitigation. We will explore not just what to do, but why we do it, ensuring that every experimental choice is informed by a robust safety rationale.

Section 1: Core Chemical Identity and Physicochemical Properties

4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride (CAS No: 176225-09-5) is a solid organic compound that serves as a key building block in synthetic chemistry.[1][2][3]

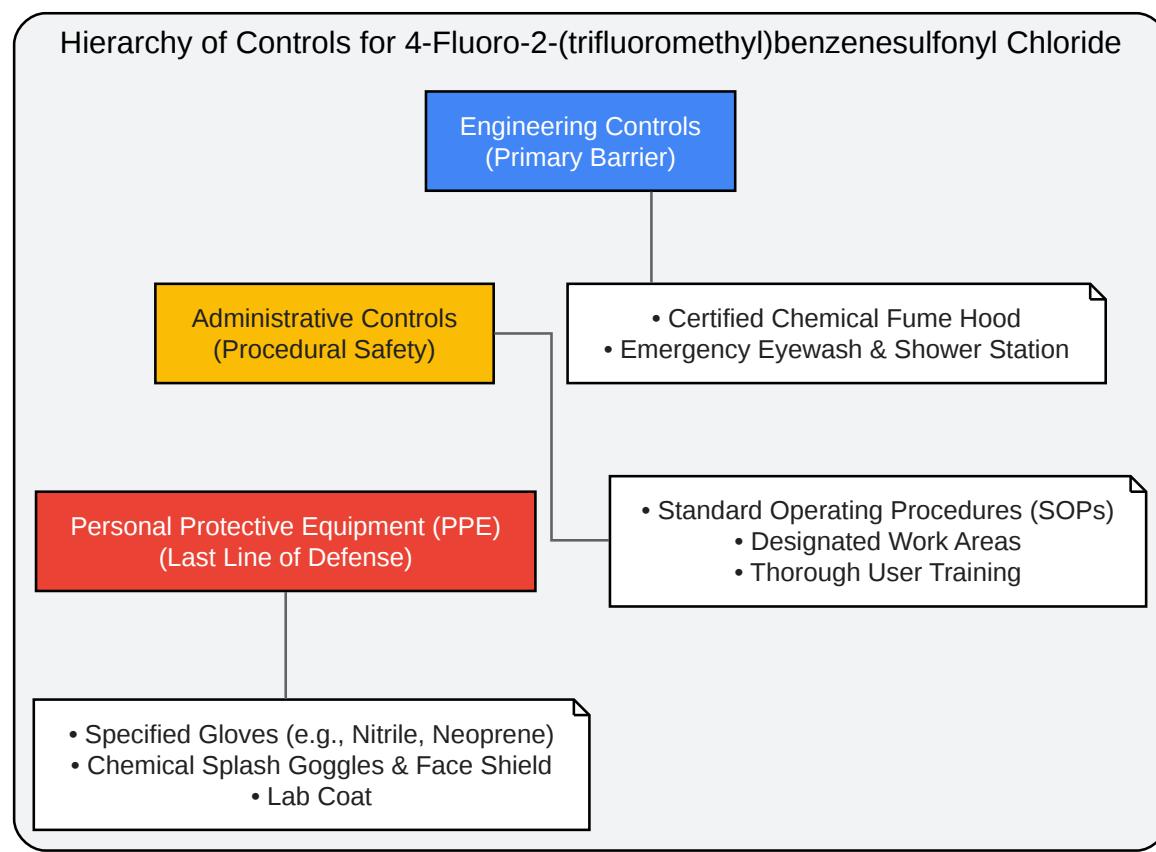
Understanding its fundamental properties is the first step in developing safe handling protocols. The presence of the highly reactive sulfonyl chloride ($-\text{SO}_2\text{Cl}$) group, combined with the electron-withdrawing trifluoromethyl and fluoro substituents, dictates its chemical behavior and associated hazards.

Property	Value	Source
CAS Number	176225-09-5	[1] [2] [3]
Molecular Formula	$\text{C}_7\text{H}_3\text{ClF}_4\text{O}_2\text{S}$	[4]
Molecular Weight	262.61 g/mol	[3]
Appearance	Solid	[3] [5]
Melting Point	48-52 °C	[3] [5]
Relative Density	1.62	[6]
Flash Point	> 110 °C (> 230 °F) - closed cup	[3]

Section 2: Comprehensive Hazard Analysis

The primary hazard of **4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride** stems from its high reactivity, particularly with nucleophiles. This reactivity is not just a tool for synthesis; it is the root of its corrosive nature. Upon contact with water, either in the atmosphere or on biological tissues, it hydrolyzes to form hydrochloric acid (HCl) and the corresponding sulfonic acid, both of which are highly corrosive.

This reactivity drives its classification under the Globally Harmonized System (GHS).


Hazard Class	Category	Hazard Statement
Corrosive to Metals	Category 1	H290: May be corrosive to metals
Skin Corrosion	Sub-category 1B	H314: Causes severe skin burns and eye damage
Serious Eye Damage	Category 1	H318: Causes serious eye damage

Source: TCI Chemicals SDS, Sigma-Aldrich SDS[2][3][6]

Expert Insight: The classification as "Skin Corrosion 1B" is critical. This indicates that the material causes irreversible damage to the skin, specifically the destruction of dermal tissue, after an exposure of up to one hour. The causality is the rapid reaction with water in the skin, leading to the in-situ generation of strong acids. This is not a mere irritant; it is a destructive agent.

Section 3: A Risk-Based Mitigation Strategy: The Hierarchy of Controls

A robust safety plan follows the "Hierarchy of Controls," a framework that prioritizes the most effective and reliable safety measures. This systematic approach moves from eliminating the hazard to relying on personal protective equipment as the last line of defense.

[Click to download full resolution via product page](#)

Caption: Hierarchy of Controls for Safe Handling.

Engineering Controls: The First Line of Defense

These controls are designed to physically isolate the researcher from the chemical hazard.

- Chemical Fume Hood: All handling of **4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride**, including weighing and transfers, must be conducted inside a certified chemical fume hood.[7][8] This is non-negotiable. The fume hood contains vapors and protects against splashes.
- Ventilation: Ensure adequate general laboratory ventilation to prevent any accumulation of vapors in the event of an unforeseen release.[2][6]

- Emergency Equipment: An accessible and tested emergency eyewash station and safety shower are mandatory in any laboratory where this chemical is handled.[9]

Administrative Controls: Standardizing Safe Practices

These are the procedures and policies that dictate how work is to be performed safely.

- Standard Operating Procedure (SOP): A detailed, written SOP for the use of this reagent is required. This SOP should include step-by-step instructions for all procedures, from transport and storage to reaction setup and quenching, as well as emergency procedures.
- Designated Area: Designate a specific area within the fume hood for handling this reagent to prevent cross-contamination.
- Training: All personnel must be trained on the specific hazards of this compound and the details of the SOP before beginning any work.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the primary means of protection. It is the last line of defense against exposure.

PPE Type	Specification and Rationale
Hand Protection	Nitrile or Neoprene Gloves: Inspect gloves for any signs of degradation or puncture before use. Double-gloving is recommended for transfers of significant quantities. The rationale is to provide a robust barrier against a highly corrosive solid.
Eye & Face Protection	Chemical Splash Goggles & Full-Face Shield: Goggles provide a seal around the eyes to protect from splashes. ^[7] A full-face shield must be worn over the goggles during any operation with a high splash potential (e.g., transfers, reaction quenching). This is because the chemical causes severe, irreversible eye damage. ^{[2][6]}
Skin & Body Protection	Flame-Resistant Laboratory Coat & Closed-Toed Shoes: A lab coat protects the skin on the arms and torso. ^[7] Ensure clothing fully covers exposed skin.
Respiratory Protection	Not typically required when used in a fume hood. However, if engineering controls fail or for emergency response, a NIOSH-approved respirator with appropriate cartridges (e.g., for acid gases) would be necessary. ^{[7][10]}

Section 4: Emergency Response Protocols

Rapid and correct response during an emergency is critical to minimizing harm.

Protocol for Personnel Exposure

- Scene Safety: Ensure the immediate area is safe before attempting to help a colleague.
- Skin Exposure:

- Immediately proceed to the nearest safety shower.
- Remove all contaminated clothing while under the shower.[2][6][11]
- Flush the affected area with copious amounts of water for at least 15 minutes.[7][8]
- Seek immediate medical attention.[6][7][11]

- Eye Exposure:
 - Immediately proceed to the nearest eyewash station.
 - Hold the eyelids open and flush with water for at least 15 minutes.[7][8] It is critical to irrigate thoroughly, including under the eyelids.
 - Remove contact lenses if present and easy to do so.[2][6][11]
 - Seek immediate medical attention from an ophthalmologist.[12]
- Inhalation:
 - Move the affected person to fresh air immediately.[2][6][11]
 - If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth).[5][7]
 - Seek immediate medical attention.[2][6][11]
- Ingestion:
 - Rinse the mouth thoroughly with water.[2][6]
 - DO NOT INDUCE VOMITING.[2][5][6][11] This can cause perforation of the esophagus.
 - Seek immediate medical attention.[2][6][11]

Protocol for Spill Management

The response to a spill depends on its scale.

[Click to download full resolution via product page](#)

Caption: Emergency Spill Response Workflow.

Step-by-Step Spill Cleanup (Small, Contained Spill):

- Alert Personnel: Notify others in the immediate area.
- Ensure PPE: Don appropriate PPE, including double gloves, goggles, face shield, and lab coat.
- Containment: Prevent the spill from spreading. For a solid, this means preventing dust from becoming airborne.
- Absorb/Neutralize: Cover the spill with a dry, inert absorbent material like sand, vermiculite, or a commercial spill absorbent. DO NOT USE WATER.[7]
- Collection: Carefully sweep or scoop the absorbed material into a clearly labeled, sealable hazardous waste container.[5][7]
- Decontamination: Wipe the spill area with a suitable solvent (following lab-specific procedures) and then wash with soap and water.
- Disposal: Dispose of all contaminated materials (including gloves and wipes) as hazardous waste according to institutional and local regulations.[12]

Section 5: Stability, Storage, and Disposal

- Reactivity and Stability: The compound is stable under recommended storage conditions but reacts violently with water, liberating toxic gases like HCl and HF.[6][7][11] It is also

incompatible with strong oxidizing agents and bases.[6][11]

- Storage Conditions:

- Store in a tightly closed, original container.[6][7]
- Keep in a cool, dry, and well-ventilated area designated for corrosive materials.[6][7]
- Crucially, protect from moisture.[6][11] Storing under an inert gas atmosphere (like nitrogen or argon) is a best practice to prevent degradation from atmospheric moisture.[6]
- Store locked up and away from incompatible materials.[5][6][11]

- Disposal:

- All waste containing this chemical must be treated as hazardous waste.
- Dispose of surplus or non-recyclable material through a licensed disposal company.[10]
- Do not allow the product to enter drains or waterways.[2][5][6]

Section 6: Toxicological Profile

The toxicological data for **4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride** is limited, which necessitates a conservative approach to handling.

- Primary Effects: The known toxicological effects are a direct result of its corrosivity. It causes severe burns to any tissue it contacts (skin, eyes, respiratory tract, gastrointestinal tract).[2][6]
- Data Gaps: There is no available information regarding long-term effects such as carcinogenicity, mutagenicity, or reproductive toxicity.[2][6] In the absence of data, one must assume the potential for such effects and handle the compound with maximum precaution to minimize any exposure.

This guide provides a framework for the safe handling of a reactive and hazardous chemical. Adherence to these principles of engineering controls, procedural discipline, and appropriate

PPE is paramount for protecting the health and safety of researchers and advancing scientific discovery without incident.

References

- **4-Fluoro-2-(trifluoromethyl)benzenesulfonyl chloride.** Click Chemistry Tools. URL: [Link]
- MSDS of 4-(Trifluoromethyl)benzenesulfonyl chloride. Capot Chemical. (2013-11-19). URL: [Link]
- 4-(Trifluoromethyl)benzenesulfonyl chloride. PubChem. URL: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 4-FLUORO-2-(TRIFLUOROMETHYL)-BENZENESULFONYL CHLORIDE - Safety Data Sheet [chemicalbook.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-氟-2-三氟甲基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. buildingblock.bocsci.com [buildingblock.bocsci.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.se [fishersci.se]
- 8. WERCS Studio - Application Error [assets.thermofisher.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. capotchem.com [capotchem.com]
- 11. tcichemicals.com [tcichemicals.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- To cite this document: BenchChem. [4-fluoro-2-(trifluoromethyl)benzenesulfonyl chloride safety data sheet]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b067374#4-fluoro-2-trifluoromethyl-benzenesulfonyl-chloride-safety-data-sheet]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com